
Guanfacina
Descripción general
Descripción
Guanfacine is a centrally acting alpha-2A adrenergic receptor agonist used primarily to treat attention deficit hyperactivity disorder (ADHD) and hypertension. It is available in both immediate-release and extended-release formulations, marketed under brand names such as Tenex and Intuniv . Guanfacine works by stimulating alpha-2A adrenergic receptors in the brain, which helps to reduce sympathetic nervous system activity .
Aplicaciones Científicas De Investigación
Guanfacine has a wide range of scientific research applications:
Chemistry: Guanfacine is used as a model compound in studies involving alpha-2A adrenergic receptor agonists.
Biology: Research on guanfacine includes its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Guanfacine is extensively studied for its therapeutic effects in treating ADHD, hypertension, and other conditions such as anxiety disorders and post-traumatic stress disorder (PTSD)
Mecanismo De Acción
Guanfacine exerts its effects by selectively stimulating alpha-2A adrenergic receptors in the brain. This action reduces the release of norepinephrine and decreases sympathetic nervous system activity . The exact mechanism by which guanfacine improves symptoms of ADHD is not fully understood, but it is believed to involve the strengthening of prefrontal cortical network connections, which regulate attention, emotion, and behavior .
Análisis Bioquímico
Biochemical Properties
Guanfacine plays a significant role in biochemical reactions by interacting with alpha-2A adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the inhibition of adenylate cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels . Guanfacine’s interaction with these receptors reduces the release of norepinephrine and other neurotransmitters, thereby modulating sympathetic nervous system activity . Additionally, guanfacine has been shown to interact with 5-HT2B receptors, although its affinity for these receptors is lower .
Cellular Effects
Guanfacine exerts various effects on different cell types and cellular processes. In neurons, guanfacine enhances prefrontal cortical function by strengthening network connectivity and improving neuronal firing . This is achieved through the inhibition of cAMP-PKA-K+ channel signaling, which enhances the effectiveness of synaptic transmission . Guanfacine also influences cell signaling pathways by reducing the release of norepinephrine, thereby modulating the activity of downstream signaling cascades . Furthermore, guanfacine has been shown to affect gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and release .
Molecular Mechanism
At the molecular level, guanfacine exerts its effects by binding to alpha-2A adrenergic receptors on the surface of neurons . This binding inhibits the production of cAMP and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, thereby enhancing the signal strength of pyramidal neurons in the prefrontal cortex . The inhibition of cAMP-PKA signaling leads to a reduction in the phosphorylation of downstream targets, resulting in improved cognitive functions such as working memory and attention . Guanfacine’s ability to modulate these molecular pathways makes it a valuable therapeutic agent for ADHD and other prefrontal cortical disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of guanfacine have been observed to change over time. Guanfacine has a long half-life of approximately 17 hours, allowing for sustained effects with once-daily dosing . Studies have shown that guanfacine remains stable under physiological conditions, with minimal degradation over time . Long-term administration of guanfacine has been associated with improvements in cognitive functions and a reduction in ADHD symptoms . Some adverse effects such as somnolence and dizziness have been reported, particularly during the initial stages of treatment .
Dosage Effects in Animal Models
In animal models, the effects of guanfacine vary with different dosages. Studies using spontaneously hypertensive rats (SHR) have shown that guanfacine improves sustained attention and reduces overactivity and impulsiveness at doses of 0.3 and 0.6 mg/kg . Higher doses of guanfacine have been associated with more pronounced improvements in behavior, suggesting a dose-dependent effect . At very high doses, guanfacine may cause adverse effects such as hypotension and bradycardia .
Metabolic Pathways
Guanfacine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 . The main metabolic pathway involves the oxidation of guanfacine to 3-hydroxyguanfacine, which is then further metabolized by glucuronidation or sulfation . These metabolites are excreted primarily through the kidneys . The metabolic pathways of guanfacine play a crucial role in determining its pharmacokinetic properties and overall efficacy .
Transport and Distribution
Guanfacine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It has a high bioavailability, with approximately 80-100% of the administered dose being absorbed . Guanfacine is extensively bound to plasma proteins, which facilitates its distribution to various tissues . The drug is also able to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
Within cells, guanfacine is primarily localized to the cytoplasm and the plasma membrane . It binds to alpha-2A adrenergic receptors on the surface of neurons, where it exerts its effects on cAMP-PKA signaling . Guanfacine’s subcellular localization is crucial for its ability to modulate neurotransmitter release and improve cognitive functions . Additionally, guanfacine may undergo post-translational modifications that influence its activity and localization within specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Guanfacine hydrochloride can be synthesized using various methods. One common method involves the condensation of 2,6-dichlorophenylacetic acid with guanidine in the presence of a catalyst . Another method involves the esterification of 2,6-dichlorobenzene acetic acid with methanol, followed by reaction with guanidine hydrochloride to obtain guanfacine . The reaction conditions typically involve the use of solvents such as ethanol or isopropanol and catalysts like concentrated sulfuric acid .
Industrial Production Methods
Industrial production of guanfacine hydrochloride often involves the use of 2,6-dichlorophenylacetic acid and methoxyl group isourea hydrochloride as starting materials. The process includes catalyzing and condensing, ammonolysis, and purification steps . This method is advantageous due to its gentle reaction conditions, reduced energy consumption, and lower environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Guanfacine undergoes various chemical reactions, including:
Oxidation: Guanfacine can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving guanfacine are less common.
Substitution: Guanfacine can undergo substitution reactions, particularly involving its aromatic ring.
Common Reagents and Conditions
Common reagents used in reactions involving guanfacine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like ethanol and isopropanol are frequently used in these reactions .
Major Products
The major products formed from reactions involving guanfacine depend on the specific reaction conditions. For example, substitution reactions may yield various substituted derivatives of guanfacine .
Comparación Con Compuestos Similares
Similar Compounds
Clonidine: Another alpha-2 adrenergic receptor agonist used to treat hypertension and ADHD.
Dexmedetomidine: A selective alpha-2 adrenergic receptor agonist used as a sedative and analgesic.
Methyldopa: An alpha-2 adrenergic receptor agonist used to treat hypertension.
Uniqueness
Guanfacine is unique among alpha-2 adrenergic receptor agonists due to its selectivity for the alpha-2A subtype, which is thought to contribute to its efficacy in treating ADHD with fewer side effects compared to other non-selective agonists .
Propiedades
IUPAC Name |
N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJOMKTZOLKMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29110-48-3 (mono-hydrochloride) | |
| Record name | Guanfacine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046944 | |
| Record name | Guanfacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanfacine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1mg/mL, 1.39e-01 g/L | |
| Record name | Guanfacine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanfacine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Guanfacine is a selective alpha-2A adrenergic receptor agonist, which reduces the effects of the sympathetic nervous system on the heart and circulatory system. The link between guanfacine’s molecular mechanism and it’s effect on the treatment of ADHD has not been determined. | |
| Record name | Guanfacine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
29110-47-2 | |
| Record name | Guanfacine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29110-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanfacine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanfacine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanfacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanfacine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANFACINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30OMY4G3MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Guanfacine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213-216, 225 - 227 °C | |
| Record name | Guanfacine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanfacine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015153 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, magnesium salt (1:1)](/img/structure/B1203818.png)
![2-[(2-Methoxyphenoxy)carbonyl]phenyl nicotinate](/img/structure/B1203820.png)
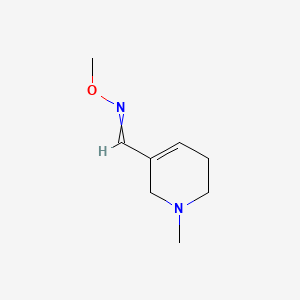
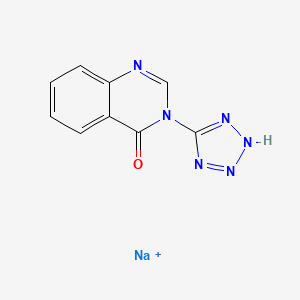
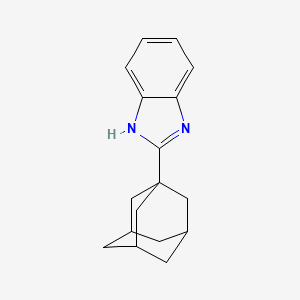
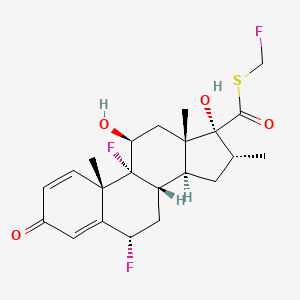
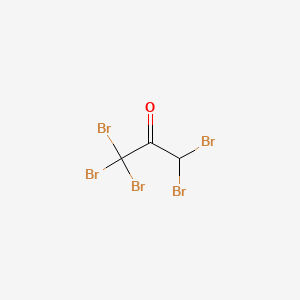
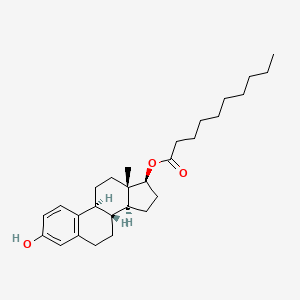
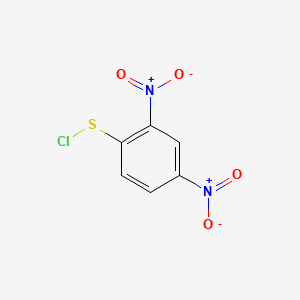

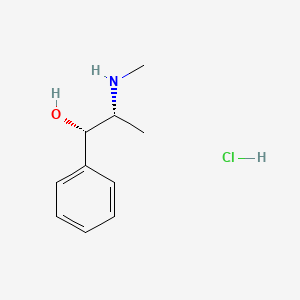
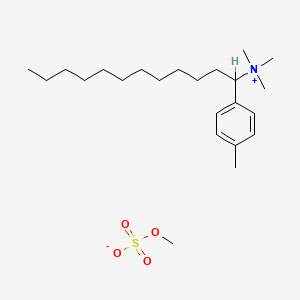
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol](/img/structure/B1203837.png)
